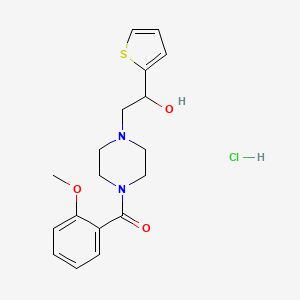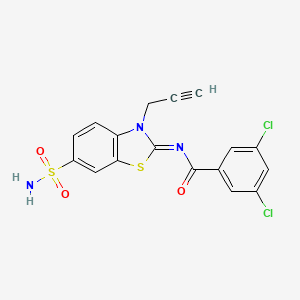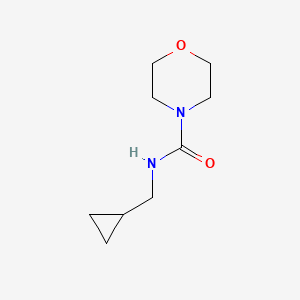
N-(cyclopropylmethyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(cyclopropylmethyl)morpholine-4-carboxamide” is a derivative of Morpholine-4-carboxamide . Morpholine-4-carboxamide is a compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 .
Physical and Chemical Properties Analysis
Morpholine-4-carboxamide, a related compound, is a solid substance with a storage temperature of 4°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antiproliferative Activity : A compound synthesized from N-(cyclopropylmethyl)morpholine-4-carboxamide demonstrated significant inhibitory activity against some cancer cell lines, highlighting its potential in antitumor applications J. Lu et al., 2021.
Stereoselective Synthesis : Research on cyclopropanation of chiral α-alkoxy acrylamides derived from ephedrine and α-keto acids led to the synthesis of cyclopropyl morpholinones, contributing to the development of enantiomerically enriched compounds S. V. Pansare et al., 1999.
Biodegradable Polyesteramides : A study on the synthesis of polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives offers insights into the development of materials with potential medical applications P. J. I. Veld et al., 1992.
Biological and Chemical Properties
Antimicrobial Activity : N-arylquinoline derivatives bearing a 2-morpholinoquinoline moiety were synthesized and showed promising in vitro antimicrobial activity against several bacterial and fungal pathogens Jigar A. Makawana et al., 2012.
Corrosion Inhibition : Morpholine and piperazine-based carboxamide derivatives were studied as corrosion inhibitors for mild steel, indicating their potential in industrial applications N. Nnaji et al., 2017.
Antitumor Activity and DFT Analysis : An indazole derivative related to this compound was synthesized and analyzed for its structure, antitumor activity, and electronic properties, offering a basis for the design of new anticancer agents Jiu-Fu Lu et al., 2020.
Safety and Hazards
Properties
IUPAC Name |
N-(cyclopropylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(10-7-8-1-2-8)11-3-5-13-6-4-11/h8H,1-7H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSHYHDACWSWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
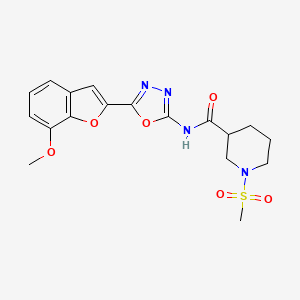
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2963072.png)
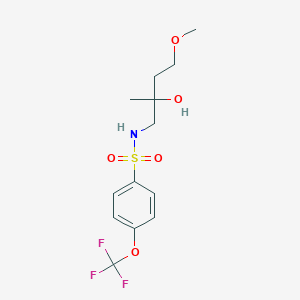
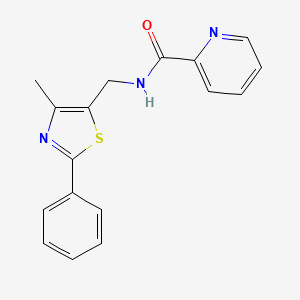
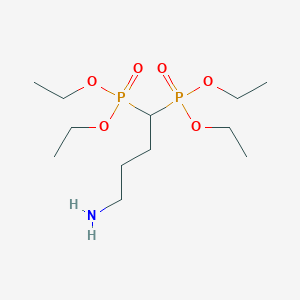
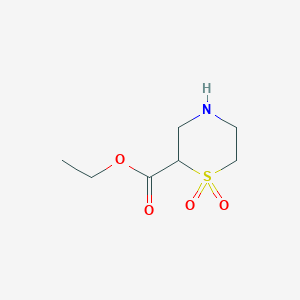
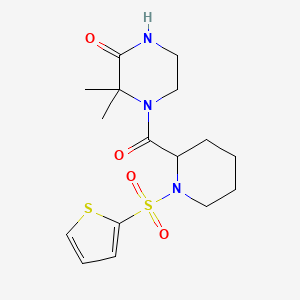
![Tert-butyl 4-[1-(but-2-ynoylamino)-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2963083.png)
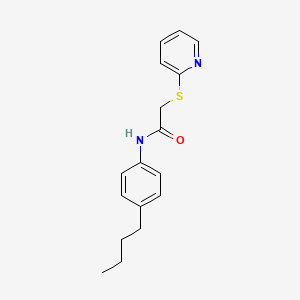
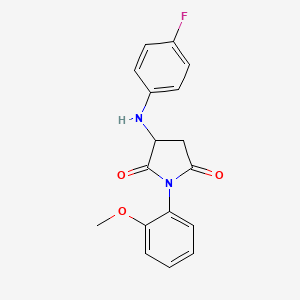
![2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2963087.png)
![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-pentyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2963088.png)
